Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-ethynylpyridine
In the landscape of modern drug discovery, the rational design of novel therapeutic agents hinges on the availability of versatile chemical scaffolds that offer precise vectors for molecular elaboration. 3-Chloro-5-ethynylpyridine has emerged as a compound of significant interest to medicinal chemists and researchers. Its unique trifunctional architecture—a pyridine core, a reactive chloro substituent, and a synthetically malleable ethynyl group—provides a powerful platform for generating diverse molecular libraries. This guide offers a comprehensive analysis of the core physicochemical properties of 3-Chloro-5-ethynylpyridine, providing field-proven insights into its characterization, reactivity, and strategic application in research and development.
Section 1: Core Molecular Attributes
The foundational step in leveraging any chemical entity is a thorough understanding of its fundamental properties. These attributes govern its behavior in both chemical reactions and biological systems.
Chemical Structure and Nomenclature:
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 137.57 g/mol | [1][3] |
| Appearance | Yellow to brown solid / White powder | [3][6] |
| Boiling Point | 207.5 ± 25.0 °C (Predicted) | [3][8] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa (Conjugate Acid) | 1.43 ± 0.20 (Predicted) | [3] |
| XlogP | 1.7 (Predicted) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3][8] |
Section 2: Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis is the cornerstone of structural verification. The following sections detail the expected spectral characteristics of 3-Chloro-5-ethynylpyridine, providing a baseline for its identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unambiguous proof of structure through the analysis of nuclear spin transitions in a magnetic field.
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¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the pyridine ring protons are anticipated, along with a sharp singlet in the alkyne region (typically δ 3.0-3.5 ppm) for the terminal ethynyl proton. The electron-withdrawing nature of the nitrogen and chlorine atoms will deshield the adjacent protons, shifting them downfield.
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¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The two sp-hybridized carbons of the ethynyl group are expected in the δ 70-90 ppm range. The five sp²-hybridized carbons of the pyridine ring will appear in the δ 120-155 ppm range. The carbon atom bonded to the chlorine (C-Cl) will be significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum of 3-Chloro-5-ethynylpyridine is defined by the vibrations of its constituent bonds.
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≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is the characteristic signature of a terminal alkyne C-H bond.[9]
-
C≡C Stretch: A weaker, sharp absorption is expected in the range of 2100-2260 cm⁻¹ for the carbon-carbon triple bond stretch.[9]
-
C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
-
C=C and C=N Aromatic Stretch: Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, is indicative of the carbon-chlorine bond.[10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The spectrum will exhibit a characteristic molecular ion peak at m/z ≈ 137.[7] A key feature will be the isotopic pattern for chlorine: an (M)⁺ peak and an (M+2)⁺ peak with an intensity ratio of approximately 3:1, confirming the presence of a single chlorine atom.
-
Predicted Adducts: High-resolution mass spectrometry (HRMS) can identify various adducts with high precision. Predicted values include [M+H]⁺ at m/z 138.01050 and [M+Na]⁺ at m/z 159.99244.[7]
Section 3: Experimental Determination of Physicochemical Properties
To ensure scientific rigor, predicted properties must be confirmed by empirical measurement. The following protocols outline standard, self-validating methodologies for characterizing a novel compound like 3-Chloro-5-ethynylpyridine.
Caption: Workflow for comprehensive physicochemical characterization.
Melting Point Determination
-
Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range suggests a highly pure compound, whereas a broad range indicates the presence of impurities.
-
Methodology:
-
A small, dry sample of 3-Chloro-5-ethynylpyridine is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded.
-
The experiment is repeated at least twice, and the average range is reported.
-
Solubility Assessment
-
Causality: Solubility in various media (e.g., aqueous buffers, organic solvents) is critical for predicting bioavailability and selecting appropriate solvents for reaction and formulation. The polarity of 3-Chloro-5-ethynylpyridine suggests good solubility in moderately polar to nonpolar organic solvents.
-
Methodology (Thermodynamic Solubility):
-
An excess amount of the compound is added to a known volume of the test solvent (e.g., water, PBS pH 7.4, DMSO, Methanol) in a sealed vial.
-
The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the compound in the clear supernatant is quantified using a calibrated analytical method, such as HPLC-UV.
-
pKa Determination
-
Causality: The pKa value defines the ionization state of the molecule at a given pH. For a pyridine derivative, the pKa of its conjugate acid is crucial as it dictates the charge state in physiological environments, which profoundly impacts cell permeability and target binding.
-
Methodology (Potentiometric Titration):
-
A precise amount of 3-Chloro-5-ethynylpyridine is dissolved in a suitable solvent mixture (e.g., water/methanol).
-
The solution is titrated with a standardized strong acid (e.g., HCl) while the pH is monitored with a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant) is generated.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Section 4: Chemical Reactivity and Stability
The synthetic utility of 3-Chloro-5-ethynylpyridine is derived from the distinct reactivity of its functional groups.
Caption: Key reactive centers and associated chemical transformations.
-
The Ethynyl Group: This is a highly versatile functional group. The terminal proton is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. The triple bond is susceptible to addition reactions, such as hydrohalogenation.[11] Crucially, it is an excellent partner in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[12]
-
The Chloro Group: The chlorine atom at the 3-position of the pyridine ring serves as an effective leaving group in nucleophilic aromatic substitution reactions and is another key handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of diverse aryl, alkyl, or amino substituents.
-
The Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule, allowing it to act as a ligand for metal catalysts or to be protonated in acidic media. This protonation significantly alters the electronic properties and reactivity of the entire ring system.[11]
Stability and Storage
The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—suggest that 3-Chloro-5-ethynylpyridine may be sensitive to heat, oxidation, or moisture.[1][3][8] Terminal alkynes can be prone to oxidative degradation or dimerization/polymerization, particularly in the presence of certain metal ions. Proper handling in an inert environment (e.g., nitrogen or argon) is crucial to maintain its purity and integrity over time.
Section 5: Significance in Medicinal Chemistry and Drug Development
Chlorine-containing heterocycles are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this motif.[13][14] The chlorine atom can enhance binding affinity, modulate metabolic stability, and improve pharmacokinetic properties. 3-Chloro-5-ethynylpyridine is a valuable intermediate precisely because it allows for the systematic exploration of chemical space around this privileged core.[12][13] Researchers can use the chloro and ethynyl groups as orthogonal synthetic handles to build libraries of complex molecules for screening against various biological targets, from kinases to proteases, in the quest for new therapeutic agents.
Conclusion
3-Chloro-5-ethynylpyridine is more than a simple chemical; it is a strategic tool for innovation in drug discovery and materials science. Its well-defined physicochemical properties, characterized by a unique combination of spectroscopic signatures and predictable reactivity, make it a reliable and versatile building block. A thorough understanding of its properties—from melting point and solubility to its reactivity profile—is essential for any scientist aiming to harness its full synthetic potential. This guide provides the foundational knowledge and experimental framework necessary to confidently incorporate this powerful intermediate into research and development workflows.
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